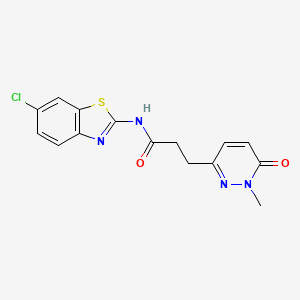

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with a chlorine atom at position 4. This moiety is linked via a propanamide chain to a 1-methyl-6-oxo-1,6-dihydropyridazine group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer agents, while the dihydropyridazinone moiety may contribute to hydrogen-bonding interactions due to its ketone and heterocyclic nitrogen atoms .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c1-20-14(22)7-4-10(19-20)3-6-13(21)18-15-17-11-5-2-9(16)8-12(11)23-15/h2,4-5,7-8H,3,6H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCNKHLBYNCBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features a benzothiazole moiety, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 283.77 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Log P | 2.5 |

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl) derivatives can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that a related compound exhibited cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting a potential mechanism involving the production of reactive oxygen species (ROS) that lead to cell death .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of benzothiazole derivatives. A study synthesized azo dyes derived from 6-chloro-1,3-benzothiazole and evaluated their antimicrobial properties. The results indicated that these compounds showed promising antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The presence of the benzothiazole ring enhances electron delocalization, which may facilitate interactions with DNA or enzymes involved in cell proliferation. Additionally, the compound's ability to generate ROS is critical in mediating its cytotoxic effects .

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant dose-dependent inhibition of cell viability in HL-60 cells with an IC50 value of approximately 15 µM. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of synthesized derivatives containing the benzothiazole moiety was evaluated against clinical isolates. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains. This highlights the potential application of these compounds in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Alkaloid and Phenolic Classes

Compound 1 : 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (from )

- Structural Similarities : Shares the 6-chloro-1,3-benzothiazol-2-yl group, critical for interactions with biological targets.

- Key Differences: Replaces the propanamide-dihydropyridazinone chain with a piperidinecarboxamide-acetyl group.

- Implications : The acetyl-piperidine moiety may enhance solubility but reduce planarity, affecting membrane permeability.

Compound 2: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (from )

- Structural Similarities: Contains a chlorine-substituted benzothiazole-derived core (benzodithiazine) and a methylhydrazino group.

- Key Differences : The benzodithiazine system introduces sulfonyl groups (SO₂), enhancing electron-withdrawing effects. The hydroxybenzylidene substituent enables π-π stacking and hydrogen bonding, absent in the target compound .

- Implications : Sulfonyl groups may improve thermal stability but increase molecular weight (MW = ~420 g/mol vs. target compound’s estimated MW ~390 g/mol).

Physicochemical and Spectroscopic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.